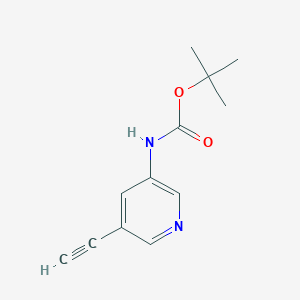

Tert-butyl (5-ethynylpyridin-3-yl)carbamate

Descripción

Propiedades

IUPAC Name |

tert-butyl N-(5-ethynylpyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-5-9-6-10(8-13-7-9)14-11(15)16-12(2,3)4/h1,6-8H,2-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNIQHZDUOWFHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CC(=C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-ethynylpyridin-3-yl)carbamate typically involves the reaction of 5-ethynylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions, usually at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The compound is often produced in bulk quantities for use in various research and industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl (5-ethynylpyridin-3-yl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products.

Substitution: The pyridinyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alkanes or alkenes .

Aplicaciones Científicas De Investigación

Synthetic Route Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 5-Ethynylpyridine + Tert-butyl chloroformate | Inert atmosphere, low temperature | High |

| 2 | Purification via chromatography | - | - |

Chemistry

In organic synthesis, tert-butyl (5-ethynylpyridin-3-yl)carbamate serves as a versatile building block for creating more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. For instance, the ethynyl group can be oxidized to form carboxylic acids or aldehydes, while reduction can yield alkanes or alkenes .

Biology

This compound has been employed in biological studies to investigate enzyme mechanisms and protein interactions. Its ability to bind to specific molecular targets enables researchers to explore its effects on biological pathways. For example, studies have shown that it can act as an allosteric modulator in certain receptor systems .

Medicine

This compound is being investigated for its potential use in drug development. It may serve as a pharmacological tool in the treatment of various diseases due to its biological activity. Notably, it has shown promise in modulating neurotoxic effects related to glutamate receptors, which are implicated in neurodegenerative diseases .

Case Studies

- Enzyme Inhibition : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition was linked to its structural features that allow for effective binding to enzyme active sites .

- Neuropharmacology : Research highlighted the compound's role as an allosteric modulator of mGluR5 receptors. The findings indicated that it could modify receptor activity without directly activating them, suggesting potential therapeutic applications in treating neurological disorders .

Mecanismo De Acción

The mechanism of action of tert-butyl (5-ethynylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of tert-butyl (5-ethynylpyridin-3-yl)carbamate and its analogs:

Physicochemical Properties

- Solubility : The ethynyl group in the target compound imparts moderate polarity, balancing solubility in organic solvents. In contrast, the carboxylic acid in 337904-92-4 increases water solubility at physiological pH.

- Stability : The Boc group in all analogs protects the amine functionality during synthesis, but electron-withdrawing substituents (e.g., -CF₃) in 1820707-62-7 further stabilize the molecule against enzymatic degradation .

Actividad Biológica

Tert-butyl (5-ethynylpyridin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . The presence of the ethynyl group at the 5-position of the pyridine ring is notable for its influence on the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H15N3O2 |

| Molecular Weight | 245.28 g/mol |

| Solubility | Soluble in DMSO, methanol |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor and ligand for various receptors. The compound interacts with specific biological targets, modulating enzymatic pathways and signaling mechanisms that are crucial for therapeutic applications.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which can be critical in disease pathways. For instance, studies have indicated that it may inhibit proteases involved in viral replication, making it a candidate for antiviral drug development .

- Receptor Binding : The ethynyl group enhances the compound's ability to bind to specific receptors, which can lead to altered signal transduction pathways. This property is essential for developing drugs targeting neurological disorders where receptor modulation is beneficial .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

- Case Study 1 : A study published in Journal of Medicinal Chemistry explored the compound's inhibitory effects on SARS-CoV proteases, revealing an IC50 value indicating potent inhibition. The structural modifications were found to enhance binding affinity compared to similar compounds .

- Case Study 2 : Research focusing on neuroprotective effects demonstrated that this compound reduced neuronal apoptosis in cell models exposed to oxidative stress. This suggests potential applications in treating neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves:

- Reaction of 5-Ethynylpyridine with Tert-butyl Chloroformate :

- Reagents: 5-Ethynylpyridine, tert-butyl chloroformate, triethylamine.

- Conditions: The reaction is carried out under an inert atmosphere at room temperature, followed by purification using chromatography.

The synthesis yields a high-purity product suitable for further biological testing.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl (2-acetylpyridin-3-yl)carbamate | C11H16N2O2 | Acetyl substitution affects reactivity |

| Tert-butyl (6-acetylpyridin-3-yl)carbamate | C12H16N2O3 | Different position of acetyl group |

| Tert-butyl (5-methylpyridin-3-yl)carbamate | C12H17N2O2 | Methyl group influences lipophilicity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (5-ethynylpyridin-3-yl)carbamate, and how can reaction conditions be optimized to minimize side products?

- Methodology :

- Protection-Deprotection Strategy : Use tert-butyl carbamate (Boc) as a protecting group for the amine on the pyridine ring. The ethynyl group can be introduced via Sonogashira coupling between a halogenated pyridine precursor and terminal acetylene under palladium catalysis .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust parameters like temperature (60–80°C for coupling), catalyst loading (1–5 mol% Pd(PPh₃)₄), and solvent (THF/DMF mixtures) to improve yield. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Key Challenges : Ethynyl group stability under basic/acidic conditions; competing side reactions (e.g., alkyne dimerization).

Q. Which spectroscopic techniques are critical for confirming the structural identity of This compound?

- Methodology :

- NMR Analysis :

- ¹H NMR : Identify tert-butyl protons (δ ~1.4 ppm, singlet) and pyridine aromatic protons (δ 7.5–8.5 ppm). Ethynyl protons (if present) appear as a singlet near δ 2.5–3.5 ppm.

- ¹³C NMR : Confirm carbamate carbonyl (δ ~155 ppm) and ethynyl carbons (δ ~70–90 ppm).

- IR Spectroscopy : Detect carbamate C=O stretch (~1700 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹).

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ (calculated for C₁₂H₁₅N₂O₂: 219.11 g/mol).

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the ethynyl group in This compound for click chemistry applications?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and electron density maps. Ethynyl groups exhibit high HOMO energy, favoring [3+2] cycloadditions with azides (CuAAC reactions) .

- Solvent Effects : Simulate reaction pathways in polar (DMSO) vs. non-polar (toluene) solvents to assess activation barriers.

- Validation : Compare predicted regioselectivity with experimental outcomes (e.g., HPLC monitoring of triazole formation).

Q. What experimental and computational approaches resolve contradictions in crystallographic data for tert-butyl carbamate derivatives, particularly hydrogen bonding patterns?

- Methodology :

- X-ray Diffraction : Collect high-resolution data (≤0.8 Å) using SHELXL for refinement. Analyze hydrogen bonds (N–H···O) between carbamate groups and adjacent pyridine rings .

- Mercury Software : Visualize molecular packing and quantify intermolecular distances. Discrepancies may arise from disorder in tert-butyl groups; use occupancy refinement to resolve .

- Complementary Techniques : Pair with solid-state NMR to validate hydrogen bonding in amorphous regions.

Q. How do steric and electronic effects of the tert-butyl group influence the stability of This compound under acidic/basic conditions?

- Methodology :

- Stability Studies : Expose the compound to TFA (for Boc deprotection) or NaOMe (for ethynyl reactivity). Monitor degradation via LC-MS.

- Kinetic Analysis : Use Arrhenius plots to compare decomposition rates with non-bulky carbamates. Steric shielding from tert-butyl slows acid-mediated cleavage .

- Electronic Profiling : Calculate partial charges (via Mulliken analysis) to assess carbamate electrophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.